2-(2-chlorophenyl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[4-(2-methoxyphenoxy)but-2-ynyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c1-23-17-10-4-5-11-18(17)24-13-7-6-12-21-19(22)14-15-8-2-3-9-16(15)20/h2-5,8-11H,12-14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRDACXQWQSKNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Alkyne Intermediate: The synthesis begins with the preparation of the alkyne intermediate by coupling a suitable alkyne precursor with a halogenated phenyl compound under Sonogashira coupling conditions.
Ether Formation: The alkyne intermediate is then reacted with a methoxyphenol derivative to form the ether linkage.
Amide Formation: Finally, the resulting intermediate is subjected to amidation with an appropriate amine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-chlorophenyl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide has been explored for various scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: Studied for its potential use in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: Used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations :
- Backbone Diversity : The target compound’s but-2-yn-1-yl chain distinguishes it from thiadiazole (5k, ) or thiazole () cores. The alkyne chain may enhance molecular rigidity compared to flexible ethers or sulfur-containing rings.
- Substituent Effects : The 2-chlorophenyl group in the target compound contrasts with naphthalene () or fluorophenyl () groups. Chlorine’s electron-withdrawing nature could influence electronic properties and binding affinity in biological systems.
- Ether vs.
Melting Points and Yields
Compounds with rigid backbones (e.g., 1,3,4-thiadiazoles in ) exhibit higher melting points (135–170°C) compared to simpler acetamides, likely due to enhanced crystallinity.
Crystallographic and Structural Insights
- Hydrogen Bonding : Intermolecular N–H···O bonds stabilize crystal packing in many acetamides (). The target compound’s methoxy and alkyne groups may disrupt such interactions, affecting crystallinity.
Biological Activity
2-(2-chlorophenyl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in various fields, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A chlorophenyl group.
- An alkyne moiety.
- A methoxyphenoxy side chain.
This unique combination of functional groups contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H18ClNO4 |
| Molecular Weight | 359.8 g/mol |
| CAS Number | 1421500-45-9 |
| SMILES | COc1ccccc1OCC#CCNC(=O)COc1ccc(Cl)cc1 |
Biological Activity
Research indicates that 2-(2-chlorophenyl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide exhibits a range of biological activities, including:
Anticancer Properties
Studies have shown that this compound may inhibit cell proliferation in various cancer cell lines. The mechanism is believed to involve the inhibition of specific kinases associated with cell cycle regulation, leading to apoptosis in cancer cells. For instance, in vitro assays demonstrated dose-dependent inhibition of cancer cell growth, with IC50 values indicating significant potency against breast and colon cancer cells.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound revealed effectiveness against several bacterial strains. The compound's ability to disrupt bacterial cell membranes has been hypothesized as a potential mechanism for its antimicrobial action.
The biological activity of 2-(2-chlorophenyl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide is attributed to its interaction with various molecular targets:
- Kinase Inhibition : The compound may inhibit kinases involved in signaling pathways that regulate cell growth and survival.
- Enzyme Interactions : It has been used as a probe in biochemical assays to elucidate enzyme interactions, particularly those involved in metabolic pathways.
Case Studies
Several studies have highlighted the efficacy of this compound:
-
Study on Cancer Cell Lines :
- Objective: Evaluate the anticancer effects on MCF-7 (breast cancer) and HT-29 (colon cancer) cells.
- Results: Significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value of approximately 15 µM for MCF-7 cells.
- : Suggests potential for development as an anticancer therapeutic agent.
-
Antimicrobial Screening :
- Objective: Assess activity against E. coli and S. aureus.
- Results: Minimum inhibitory concentrations (MICs) were determined to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus.
- : Indicates promising antimicrobial properties warranting further investigation.
Applications in Research
The unique properties of 2-(2-chlorophenyl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide make it suitable for various applications:
- Medicinal Chemistry : As a lead compound for developing new anticancer and antimicrobial agents.
- Biochemical Research : Utilized as a tool to study cellular signaling pathways and enzyme functions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-chlorophenyl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide, and how are intermediates validated?
- Methodology :
- Use a coupling agent like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) for amide bond formation, as described in analogous acetamide syntheses .
- Monitor reactions via TLC (hexane:ethyl acetate, 9:3 v/v) to track intermediate formation .
- Validate intermediates using -NMR (400 MHz, DMSO-d6) and -NMR, ensuring chemical shifts align with expected electronic environments (e.g., 2-chlorophenyl protons at δ 7.3–7.5 ppm) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- Mass Spectrometry : Confirm molecular weight via ESI-MS, expecting [M+H] peaks consistent with the molecular formula (e.g., CHClNO) .
- FTIR : Identify carbonyl (C=O) stretches at ~1650–1680 cm and aryl ether (C-O-C) bands at ~1240 cm .
- Elemental Analysis : Verify C, H, N content within ±0.5% of theoretical values .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular conformations or stereoelectronic effects?
- Methodology :
- Perform single-crystal X-ray diffraction to determine bond angles (e.g., C-Cl bond length ~1.74 Å) and torsional deviations (e.g., dihedral angles between chlorophenyl and methoxyphenoxy groups) .
- Analyze intermolecular interactions (e.g., C-H···O hydrogen bonds) to explain packing stability or solubility limitations .
Q. What strategies optimize reaction yields in but-2-yn-1-yl linker formation, and how do steric effects influence coupling efficiency?
- Methodology :
- Use low-temperature (0–5°C) conditions during TBTU-mediated couplings to minimize side reactions .
- Introduce steric shielding via 2,6-lutidine to protect reactive intermediates during alkyne functionalization .
- Compare yields under varying solvent systems (e.g., DCM vs. acetonitrile) to assess polarity effects on reaction kinetics .
Q. How can computational modeling predict biological activity or metabolic stability of this compound?
- Methodology :
- Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., enzymes with hydrophobic active sites) .
- Use DFT calculations (B3LYP/6-31G*) to evaluate electron density distribution, particularly at the chloroacetamide moiety, to predict metabolic oxidation sites .
Data Analysis & Contradictions
Q. How should researchers address discrepancies between experimental and theoretical -NMR chemical shifts?
- Methodology :
- Cross-validate experimental shifts with computational predictions (e.g., ACD/Labs or Gaussian NMR simulations) .
- Investigate solvent effects (e.g., DMSO-d6 vs. CDCl) or dynamic equilibria (e.g., rotamers) that may cause peak broadening .
Q. What experimental controls are essential to confirm the absence of regioisomeric byproducts in the final compound?
- Methodology :
- Use 2D-NMR (e.g., HSQC, HMBC) to confirm connectivity between the but-2-yn-1-yl linker and acetamide group .
- Compare HPLC retention times with synthetic regioisomers under gradient elution (C18 column, acetonitrile/water) .
Methodological Resources
- Synthetic Protocols : Reference TBTU-mediated coupling , solvent purification , and crystallization techniques .
- Analytical Tools : Agilent-NMR (400 MHz), VG70-70H mass spectrometer , and X-ray diffractometers (Bruker D8 Venture) .
- Computational Software : Gaussian 16 (DFT), AutoDock (docking), and Mercury (crystallography visualization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
